PDE9-IN-2
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Overview
Description
PDE9-IN-2 is a novel Potent, Selective, and Orally Bioavailable Inhibitor against Phosphodiesterase-9 (PDE9).
Scientific Research Applications
Role in Breast Cancer Treatment
PDE9-IN-2, as a phosphodiesterase 9 (PDE9) inhibitor, has been studied for its potential in breast cancer treatment. Inhibiting PDE9 induces cGMP accumulation, leading to apoptosis in human breast cancer cell lines like MCF-7 and MDA-MB-468 (Saravani et al., 2012). Another study found that PDE5 and PDE9 expression levels are significantly higher in malignant breast tumors, suggesting their role in tumor progression (Karami-Tehrani et al., 2012).
Neurodegenerative Diseases and Dementia
This compound has shown promise in the treatment of neurodegenerative diseases, especially Alzheimer's disease. A study on the design, synthesis, and evaluation of pyrazolopyrimidinone derivatives as PDE9A inhibitors for Alzheimer's disease treatment demonstrated efficient inhibition of PDE9 (Zhang et al., 2020). Another research suggested that PDE9 inhibitors like this compound could enhance synaptic plasticity and cognitive function in rodents, indicating potential benefits in vascular dementia (Hutson et al., 2011).
Diabetes Treatment
This compound is also being explored as a potential therapeutic for diabetes. One study reported a potent PDE9 inhibitor that could serve as a hypoglycemic agent, suggesting its potential use in diabetes management (Shao et al., 2014).
Heart Failure Management
Research on PDE9 inhibition in experimental heart failure revealed that it could improve natriuretic peptide efficacy, suggesting its utility in heart failure treatment (Scott et al., 2019).
Tracheal Smooth Muscle Relaxation
A study on bovine tracheal smooth muscle indicated that PDE9 plays a role in airway relaxation, with PDE9 inhibitors potentially serving as treatment options for airway hyperresponsiveness (Tajima et al., 2018).
Properties
Molecular Formula |
C17H23FN6O2 |
---|---|
Molecular Weight |
362.4094 |
IUPAC Name |
1-Cyclopentyl-6-(((R)-1-((S)-3-fluoropyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1 |
InChI Key |
HOQGZKUBNCAZBE-MNOVXSKESA-N |
SMILES |
O=C1C2=C(N(C3CCCC3)N=C2)N=C(N[C@H](C)C(N4C[C@@H](F)CC4)=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDE9-IN-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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